molecular formula C23H25NO3 B2419615 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903849-91-2

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No. B2419615
CAS RN: 903849-91-2
M. Wt: 363.457
InChI Key: WLYWDNGEULSBAS-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as MPEP, is a compound that belongs to the family of chromenone derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.

Scientific Research Applications

Anticancer Activity

A series of novel chromen derivatives, including those structurally related to "2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one," were designed, synthesized, and screened for their anti-breast cancer activity against estrogen receptor-positive and negative human breast cancer cell lines. Notably, compounds within this series showed potent cytotoxicity, with certain derivatives demonstrating significant in vivo anti-cancer activity, suggesting their potential as a promising starting point for the development of anti-breast cancer drugs (Dube et al., 2019).

Synthesis and Molecular Modeling

Research on chromen-2-one derivatives, including efforts to synthesize aromatic carbamates with chromen-2-one fragments, has been documented. These efforts aim to explore the structural and functional capabilities of these compounds, potentially leading to new insights into their biological activities and applications (Velikorodov et al., 2014).

Crystal Structure Analysis

The crystal structure of a genistein-derived compound closely related to the query molecule was characterized, revealing its crystallization in the orthorhombic system. Such studies are crucial for understanding the molecular geometry and potential interaction sites of these compounds, which can inform their biological activity and drug design applications (Zhang et al., 2008).

Estrogen Receptor Binding Affinity and Docking

Compounds structurally similar to "2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one" have been evaluated for their estrogen receptor binding affinity, with molecular docking studies conducted to predict their binding orientations. These studies are integral to developing compounds with targeted anti-proliferative activities against specific cancer cell lines (Parveen et al., 2017).

Antimicrobial Activity

Research into novel chromen-2-one derivatives has also encompassed their antimicrobial potential, with synthesized compounds showing significant antibacterial and antifungal activity. These findings underscore the versatile nature of chromen derivatives in medicinal chemistry, beyond their anticancer potential (Mandala et al., 2013).

properties

IUPAC Name

2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYWDNGEULSBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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